2,3-Difluoro-6-(methylthio)benzaldehyde
Description
Contextualization of Fluorinated and Thioether-Containing Aromatic Aldehydes in Modern Organic Chemistry
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.net The presence of fluorine atoms on an aromatic ring, as seen in 2,3-Difluoro-6-(methylthio)benzaldehyde, can significantly influence the electronic properties of the molecule, affecting the reactivity of the aldehyde group and the aromatic ring itself. nih.gov
Similarly, the thioether group is a common feature in a variety of pharmaceuticals and natural products. acsgcipr.org Thioethers can act as key binding motifs, and their oxidation to sulfoxides or sulfones can provide further opportunities for modifying a molecule's properties. researchgate.net The methylthio group in this compound introduces a nucleophilic sulfur atom, which can participate in various coupling reactions, and the adjacent fluorine atoms modulate its reactivity. researchgate.net
Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of functional groups and molecular scaffolds through reactions like Wittig olefination, condensation, and oxidation. nih.gov The combination of these features in a single molecule underscores the potential of this compound as a powerful tool for synthetic chemists.
Significance of Multifunctionalized Benzaldehydes as Advanced Synthetic Precursors
Multifunctionalized building blocks, such as this compound, are highly prized in organic synthesis because they allow for the rapid construction of molecular complexity. nih.gov Each functional group can be addressed selectively, enabling a divergent synthetic approach where a single starting material can be converted into a library of diverse products.
The aldehyde group can be readily transformed into other functionalities, such as alcohols, carboxylic acids, or imines. The fluorine atoms can direct further aromatic substitution reactions or be involved in specific binding interactions. The methylthio group offers a handle for cross-coupling reactions or can be oxidized to modulate the electronic and steric properties of the molecule. This multifunctionality makes this compound a versatile precursor for creating complex aromatic scaffolds.
Overview of Current Research Landscape Pertaining to Complex Aromatic Scaffolds
The development of novel methods for the synthesis of complex aromatic scaffolds is a vibrant area of research. researchgate.net These scaffolds form the core of many pharmaceuticals, agrochemicals, and materials. The demand for new and improved synthetic methodologies is driven by the need to explore new areas of chemical space and to develop more efficient and sustainable chemical processes.
Research in this area focuses on several key aspects, including the development of new catalytic systems for C-H activation and cross-coupling reactions, the design of novel multicomponent reactions for the rapid assembly of complex molecules, and the synthesis of unique building blocks with tailored reactivity. aaronchem.com The study of compounds like this compound contributes to this field by providing new tools and strategies for the construction of complex aromatic systems.
Chemical and Physical Properties
The unique arrangement of substituents in this compound gives rise to its specific physicochemical properties.
| Property | Value | Source |
| CAS Number | 1394291-42-9 | |
| Molecular Formula | C₈H₆F₂OS | |
| Molecular Weight | 188.19 g/mol |
Synthesis and Reactivity
The reactivity of this compound is dictated by its three key functional groups:
Aldehyde Group: This group is susceptible to nucleophilic attack, allowing for the formation of alcohols via reduction, carboxylic acids via oxidation, and imines through condensation with amines.
Difluorinated Aromatic Ring: The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic aromatic substitution, while also influencing the regioselectivity of electrophilic aromatic substitution.
Methylthio Group: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can act as a leaving group or participate in further transformations. It can also be a site for metal-catalyzed cross-coupling reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNBGLLNBBUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Difluoro 6 Methylthio Benzaldehyde and Analogues
Retrosynthetic Strategies for Construction of the Difluorinated Methylthiobenzaldehyde Core
Retrosynthetic analysis of 2,3-Difluoro-6-(methylthio)benzaldehyde identifies several key disconnections that form the basis for practical forward syntheses. The primary disconnection points are the carbon-aldehyde bond, the carbon-sulfur bond, and the carbon-fluorine bonds.
Formyl Group Introduction: A common retrosynthetic step involves the disconnection of the aldehyde group, leading back to a 1,2-difluoro-3-(methylthio)benzene precursor. This suggests a forward synthesis involving a formylation reaction, such as ortho-directed lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF). wikipedia.orgcardiff.ac.uk
Thioether Installation: Alternatively, disconnecting the methylthio group leads to a 2,3-difluorobenzaldehyde (B42452) precursor. The forward synthesis would then involve the introduction of the methylthio group, potentially via a nucleophilic aromatic substitution or a transition-metal-catalyzed C-S coupling reaction.
Fluorine Atom Installation: A third strategy involves disconnecting the C-F bonds. This approach would start with a suitably substituted aminobenzaldehyde derivative, which could be converted to the target difluoro compound using fluorination techniques like the Balz-Schiemann reaction. wikipedia.orgscientificupdate.com
These disconnections highlight the main synthetic challenges: achieving the correct substitution pattern on the aromatic ring and the selective introduction of the three distinct functional groups.
Green Chemistry Principles and Sustainable Synthetic Routes Development
The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves the design of products and processes that minimize the use and generation of hazardous substances. Key areas of focus in the sustainable synthesis of fluorinated and thioether-containing aromatic compounds include the use of alternative energy sources, greener solvents, catalytic methods, and the application of sustainability metrics to evaluate and compare different synthetic pathways.
One of the primary goals in green chemistry is to design reactions with high atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant amounts of waste. researchgate.net
Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solvent-based methods. By grinding or milling reactants together, often in the absence of a solvent, mechanochemical synthesis can lead to higher yields, shorter reaction times, and reduced waste generation. proquest.comnih.gov For instance, the Knoevenagel condensation of fluorinated benzaldehydes with malononitrile (B47326) has been successfully carried out using ball milling without the need for a catalyst or solvent, demonstrating a significant green advantage. researchgate.netresearchgate.net
Photocatalysis , which utilizes light to drive chemical reactions, is another promising green technology. It often allows for reactions to proceed under mild conditions and can enable highly selective transformations. rsc.org This methodology has been effectively employed for the preparation of thioethers, highlighting its potential for the synthesis of molecules like this compound. rsc.org The use of visible light and an air atmosphere further enhances the green credentials of this approach. nih.gov
The choice of solvent is another critical factor in green synthesis. Many traditional organic solvents are volatile, toxic, and difficult to recycle. The use of water as a solvent is a highly attractive green alternative. unito.it Research has shown the feasibility of conducting palladium-catalyzed C-H arylation of thiophene (B33073) derivatives in water, a reaction type relevant to the synthesis of the target molecule's analogues. unito.it
To quantitatively assess the environmental performance of a synthetic route, green chemistry metrics are employed. Beyond atom economy, metrics like the E-factor (Environmental factor), which quantifies the amount of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass used in a process relative to the mass of the final product, provide a more holistic view of the sustainability of a chemical process. unito.it Furthermore, a comprehensive Life Cycle Assessment (LCA) can be conducted to evaluate the environmental impacts of a product or process from cradle to grave, encompassing raw material extraction, manufacturing, use, and disposal. nih.govrsc.orgresearchgate.net Such assessments have been applied to complex multi-step syntheses, providing valuable insights for process optimization and the selection of more sustainable chemical routes. rsc.orgresearchgate.net
While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the principles and technologies described above offer a clear framework for the development of sustainable manufacturing processes for this and related compounds. The following tables provide illustrative data from studies on analogous compounds, showcasing the application of green chemistry principles in practice.
Data Tables
Table 1: Mechanochemical Synthesis of Fluorinated Benzaldehyde (B42025) Derivatives
This table presents data on the mechanochemical Knoevenagel condensation of various fluorinated benzaldehydes with malononitrile, demonstrating a solvent- and catalyst-free approach.
| Starting Aldehyde | Reaction Time (min) | Frequency (Hz) | Yield (%) | Reference |
| p-Fluorobenzaldehyde | 30 | 50 | High | researchgate.net |
| m-Fluorobenzaldehyde | 30 | 50 | High | researchgate.net |
| o-Fluorobenzaldehyde | 30 | 50 | High | researchgate.net |
| p-Trifluoromethyl benzaldehyde | Not specified | Not specified | High | proquest.com |
Note: The yields were reported as high but specific percentages were not provided in the source material.
Table 2: Photocatalytic Synthesis of Thioethers
This table provides an overview of reaction conditions for the photocatalytic preparation of thioethers, a key functional group in the target molecule.
| Reactants | Catalyst | Light Source | Solvent | Reaction Conditions | Reference |
| Sulfides and Oxygen | Lipophilic porphyrin in polydiacetylene micelles | Visible light | Water | Air atmosphere, low catalyst loading | nih.gov |
| Various sulfur-containing molecules | Various photocatalysts | Not specified | Not specified | Mild conditions | rsc.org |
Table 3: Green Chemistry Metrics for the Synthesis of Thiophene-Based Dyes
This table illustrates the application of green chemistry metrics in the palladium-catalyzed direct C-H arylation of thiophene derivatives in water.
| Product | Atom Economy (%) | E-Factor | Reaction Mass Efficiency (RME) (%) | Reference |
| Dianthracenyl substituted derivative | Lower | Higher | Lower | unito.it |
| Diphenyl-substituted analogue | Higher | Lower | Higher | unito.it |
Reactivity and Chemical Transformations of 2,3 Difluoro 6 Methylthio Benzaldehyde
Electrophilic Aromatic Substitution Reactions on the Difluorinated Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. ugm.ac.id The directing effects of the existing substituents on the benzene ring play a crucial role in determining the position of substitution. In 2,3-Difluoro-6-(methylthio)benzaldehyde, the substituents present a complex scenario. Fluorine atoms are deactivating, ortho-, para-directing groups. The methylthio group is an activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group.
Given the positions of the substituents, the potential sites for electrophilic attack are C4 and C5. The powerful ortho-, para-directing influence of the methylthio group at C6 would strongly favor substitution at the C5 position. The directing effects of the fluorine atoms at C2 and C3 would also influence the C4 and C5 positions. However, the strong activation by the methylthio group is expected to be the dominant factor. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely yield the 5-substituted product.
Nucleophilic Addition and Condensation Reactions at the Aldehyde Functionality
The aldehyde group is a key site for a variety of nucleophilic addition and condensation reactions, allowing for the construction of larger and more complex molecules. Aldehydes are generally more reactive than ketones in such reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in
Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. gsconlinepress.com This reaction typically proceeds under mild, often acid-catalyzed, conditions. These compounds are valuable intermediates in organic synthesis and are noted for their diverse biological activities. gsconlinepress.comgrowingscience.com The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the azomethine proton signal (-N=CH-) in the ¹H NMR spectrum. ijpbs.commedwinpublishers.com
A variety of amines can be used to generate a library of Schiff bases from a single aldehyde. For instance, reactions with substituted anilines or heterocyclic amines can produce a range of compounds with potentially interesting chemical and biological properties. growingscience.comresearchgate.net
Table 1: General Conditions for Schiff Base Formation
| Amine Reactant | Catalyst | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|---|
| Aromatic Amines | Glacial Acetic Acid | Methanol (B129727) or Ethanol (B145695) | Reflux | 5-12 hours |
| Aliphatic Amines | None or mild acid | Ethanol | Room Temperature or Reflux | 2-8 hours |
This table represents generalized conditions and may require optimization for specific substrates.
The Knoevenagel condensation is a variation of the aldol (B89426) condensation where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. bhu.ac.in This reaction is a powerful tool for carbon-carbon bond formation. bhu.ac.in Typical active methylene compounds include malononitrile (B47326), diethyl malonate, and ethyl cyanoacetate. The reaction with this compound and malononitrile, for example, would produce 2-(2,3-difluoro-6-(methylthio)benzylidene)malononitrile.
Various catalysts can be employed, ranging from simple amines like piperidine (B6355638) and ammonium (B1175870) salts to more complex systems like functionalized metal-organic frameworks or deep eutectic solvents. nih.govresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. rsc.orgresearchgate.net
Table 2: Catalysts and Conditions for Knoevenagel Condensation with Benzaldehydes and Malononitrile
| Catalyst | Solvent | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Amino-bifunctional frameworks | Ethanol | Room Temperature | 5 minutes | nih.gov |
| Deep Eutectic Solvents (DES) | DES (as solvent) | Room Temperature | Varies | researchgate.net |
| Ammonium Acetate | None (sonication) | Room Temperature | 5-7 minutes | bhu.ac.in |
This table illustrates various reported systems for the Knoevenagel condensation and highlights the trend towards milder and more environmentally friendly conditions.
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.
The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents, including potassium permanganate, potassium dichromate, or nitric acid. ncert.nic.in A method for the oxidation of the structurally similar 2,3-difluoro-6-methoxy-benzaldehyde to 2,3-difluoro-6-methoxybenzoic acid utilizes hydrogen peroxide in an aqueous solution of potassium hydroxide. google.com This method is effective and proceeds by heating the reaction mixture, followed by acidification to isolate the carboxylic acid product. google.com
Conversely, the reduction of the aldehyde to a primary alcohol, (2,3-difluoro-6-(methylthio)phenyl)methanol, is commonly accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comcdnsciencepub.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. ugm.ac.idacs.org
Table 3: Reagents for Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| Oxidation | Hydrogen Peroxide / KOH | Water | 70 °C, 2 hours, then acid workup | 2,3-Difluoro-6-(methylthio)benzoic acid |
This table provides common and effective methods for the transformation of an aldehyde functional group.
Transformations Involving the Methylthio Group
The sulfur atom of the methylthio group is susceptible to oxidation, offering a route to the corresponding sulfoxides and sulfones. These oxidized sulfur compounds are important in their own right, often exhibiting different physical and biological properties compared to the parent sulfide (B99878).
The selective oxidation of a sulfide to either a sulfoxide (B87167) or a sulfone can typically be controlled by the choice of oxidizing agent and the stoichiometry of the reaction. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.com
The oxidation of this compound with one equivalent of m-CPBA, usually at a low temperature (e.g., 0 °C), would be expected to selectively yield the corresponding sulfoxide, 2,3-difluoro-6-(methylsulfinyl)benzaldehyde. google.com Using two or more equivalents of m-CPBA, often at room temperature or with gentle heating, would lead to the full oxidation to the sulfone, 2,3-difluoro-6-(methylsulfonyl)benzaldehyde. google.com The choice of solvent, typically a chlorinated solvent like dichloromethane, is also important for the success of the reaction. derpharmachemica.comcommonorganicchemistry.com
Table 4: Controlled Oxidation of the Methylthio Group
| Desired Product | Oxidizing Agent | Stoichiometry (Oxidant:Sulfide) | Typical Temperature |
|---|---|---|---|
| Sulfoxide | m-CPBA | ~1:1 | 0 °C |
This table demonstrates the principle of controlled oxidation based on stoichiometry and temperature.
Metal-Mediated Transformations of the Thioether Linkage
The thioether group in this compound is a key functional handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-sulfur and carbon-carbon bonds. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from the extensive research on analogous aryl thioethers. Nickel and palladium complexes are particularly effective catalysts for these transformations. nih.govnih.gov
Nickel-catalyzed reactions offer a powerful means to functionalize aryl thioethers. For instance, nickel catalysts in the presence of a suitable ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), can facilitate the coupling of aryl thioethers with various partners. nih.govacs.org These reactions often proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. nih.govacs.org A notable transformation is the nickel-catalyzed cyanation of aryl thioethers using zinc cyanide (Zn(CN)₂), which converts the thioether into a nitrile group. acs.org Another significant reaction is the thioether metathesis, where a nickel catalyst promotes the exchange of thioether groups, allowing for the synthesis of diverse thioether derivatives. nih.gov
Palladium-catalyzed reactions also play a crucial role in the transformation of aryl thioethers. Palladium complexes, often in conjunction with specialized phosphine (B1218219) ligands, can catalyze the cross-coupling of aryl thioethers with aryl halides or other electrophiles. nih.govnih.gov These reactions provide a direct route to forming biaryl thioethers and other complex molecules. One-pot procedures have been developed for the synthesis of unsymmetrical diaryl thioethers by coupling two different aryl bromides with a thiol surrogate, showcasing the versatility of palladium catalysis. nih.gov
The table below summarizes representative metal-mediated transformations applicable to the thioether linkage of this compound, based on studies with analogous compounds.
| Metal Catalyst | Ligand/Reagents | Transformation | Potential Product from this compound | Reference |
| Nickel | dcype, KOtBu | Thiolation of aryl nitriles | Not directly applicable for transformation of the thioether | nih.gov |
| Nickel | dcype | Thioether Metathesis | 2,3-Difluoro-6-(arylthio)benzaldehyde | nih.gov |
| Nickel | dcype, KOAc, Zn(CN)₂ | Cyanation of aryl thioethers | 2,3-Difluoro-6-cyanobenzaldehyde | acs.org |
| Palladium | CyPF-tBu, CsF | Cross-coupling with aryl bromides | 2,3-Difluoro-6-(arylthio)benzaldehyde | nih.gov |
| Palladium | NiXantPhos, LiN(SiMe₃)₂ | α-Arylation of benzyl (B1604629) thioethers | Not directly applicable | nih.gov |
Radical Reactions and Their Application to Derivatization
The generation of radical species offers an alternative pathway for the functionalization of this compound. While direct radical reactions on this specific molecule are not widely reported, the principles of radical chemistry and recent advancements in photoredox catalysis suggest several potential derivatization strategies. organic-chemistry.orgacs.orgacs.orgnih.gov
Photoredox catalysis, utilizing visible light and a photosensitizer, has emerged as a mild and efficient method for generating radicals under controlled conditions. organic-chemistry.orgacs.orgacs.orgnih.gov In the context of thioethers, a common approach involves the generation of thiyl radicals from thiols, which can then participate in various coupling reactions. organic-chemistry.orgacs.orgacs.orgnih.gov While this transforms a thiol into a thioether, analogous radical C-S bond cleavage or functionalization at the sulfur atom of an existing thioether could be envisioned under specific radical conditions.
A more direct approach for the derivatization of this compound would involve radical reactions at other positions of the molecule, guided by the directing effects of the existing functional groups. For instance, radical bromination could potentially occur at the benzylic position if the methyl group of the thioether were replaced with a larger alkyl group, or on the aromatic ring, although the electron-withdrawing nature of the fluorine atoms and the aldehyde group would influence the regioselectivity.
Furthermore, the aldehyde group itself can participate in radical reactions. For example, radical addition to the carbonyl group could lead to the formation of secondary alcohols. The application of photoredox-mediated, nickel-catalyzed methods could also enable the trifluoromethylthiolation of the aryl ring, should an appropriate aryl halide precursor be used. nih.gov
The table below outlines potential radical reactions for the derivatization of this compound based on general radical reactivity and photoredox catalysis principles.
| Reaction Type | Reagents/Conditions | Potential Derivatization | Reference |
| Photoredox-mediated C-S cross-coupling | Ir-photocatalyst, Ni catalyst, thiol, light | Formation of a different thioether (by analogy from thiols) | organic-chemistry.orgacs.orgacs.orgnih.gov |
| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | Bromination at a suitable position | General Knowledge |
| Photoredox-mediated Trifluoromethylthiolation | Ir-photocatalyst, Ni(II) salt, CF₃S-source | Introduction of a -SCF₃ group to the aromatic ring (by analogy from aryl iodides) | nih.gov |
Role As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Fluorinated Heterocyclic Compounds
The aldehyde functionality and the activated aromatic ring of 2,3-Difluoro-6-(methylthio)benzaldehyde make it an ideal starting material for the synthesis of various fluorinated heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.
Research has demonstrated the utility of this benzaldehyde (B42025) derivative in the construction of thieno[2,3-b]pyridines. These fused heterocyclic systems are known to possess a range of biological activities. The synthesis often involves a multi-step sequence wherein the aldehyde group participates in condensation reactions, while the fluoro- and methylthio-substituted ring directs subsequent cyclization pathways. The presence of fluorine atoms in the final heterocyclic product can significantly influence its biological efficacy and pharmacokinetic profile.
Building Block for Polyfluorinated Aromatic Systems and Biologically Inspired Scaffolds
The development of novel polyfluorinated aromatic systems is crucial for accessing molecules with tailored electronic and biological properties. This compound serves as a key building block in this endeavor. The fluorine atoms on the benzene (B151609) ring can be further elaborated or can participate in various coupling reactions to construct more complex polycyclic aromatic structures.
Furthermore, the unique substitution pattern of this aldehyde lends itself to the synthesis of biologically inspired scaffolds. Nature often utilizes specific molecular frameworks to achieve biological function. By using this compound as a starting point, chemists can design and synthesize novel scaffolds that mimic or complement natural product architectures, while incorporating the advantageous properties of fluorine.
Utility in the Construction of Advanced Organic Materials Precursors
The demand for advanced organic materials with specific optical, electronic, and thermal properties is ever-increasing. Fluorinated organic molecules are at the forefront of this research due to their unique characteristics. This compound is a valuable precursor for the synthesis of monomers and oligomers that can be polymerized to form advanced materials.
The presence of both fluorine and sulfur in the molecule can impart desirable properties to the resulting materials, such as high thermal stability, low surface energy, and specific electronic behavior. The aldehyde group provides a convenient handle for further chemical transformations, allowing for the incorporation of this fluorinated moiety into larger, more complex material precursors.
Contributions to the Development of Novel Organic Reagents
Beyond its role as a building block for target molecules, this compound has contributed to the development of novel organic reagents. The specific arrangement of functional groups allows for its transformation into unique chemical tools for organic synthesis. For instance, oxidation of the aldehyde to a carboxylic acid, followed by further derivatization, can lead to new coupling reagents or ligands for catalysis. The presence of the difluoro and methylthio groups can modulate the reactivity and selectivity of these derived reagents, offering new possibilities for synthetic chemists.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "2,3-Difluoro-6-(methylthio)benzaldehyde" in solution. A combination of one-dimensional and multi-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
A suite of 2D NMR experiments is essential for assembling the molecular framework by correlating different nuclei through bonds or through space.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For "this compound," the primary correlation would be observed between the two aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton to its attached carbon and the methyl protons to the methyl carbon of the methylthio group.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is key to connecting the different fragments of the molecule. Key expected correlations would include:
The aldehydic proton to the carbonyl carbon and the aromatic carbons at positions C1 and C2.
The methyl protons of the thioether group to the aromatic carbon at C6.
The aromatic protons to neighboring carbons, helping to confirm their positions relative to the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. It would be particularly useful for confirming the spatial relationship between the methylthio group and the adjacent aromatic proton, as well as the aldehyde group's proximity to its neighboring aromatic proton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted values are based on analogous compounds such as 4-(methylthio)benzaldehyde (B43086) and other fluorinated benzaldehydes. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Expected HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| -CHO | ~10.3 | ~190 | C1, C2 |
| C1 | - | ~135 | - |
| C2 | - | ~155 (d, JCF) | - |
| C3 | - | ~150 (d, JCF) | - |
| C4 | ~7.2-7.4 | ~120 (dd, JCF) | C2, C3, C5, C6 |
| C5 | ~7.0-7.2 | ~128 | C1, C3, C4, C6 |
| C6 | - | ~140 | - |
| -SCH₃ | ~2.5 | ~15 | C6 |
Fluorine-19 NMR Spectroscopy for Probing Electronic Environments
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. rsc.org The chemical shifts of the two fluorine atoms at the C2 and C3 positions would provide insight into their electronic environment. Due to their different proximity to the electron-withdrawing aldehyde group and the electron-donating methylthio group, they are expected to have distinct chemical shifts. Furthermore, fluorine-fluorine (¹⁹F-¹⁹F) and fluorine-proton (¹⁹F-¹H) coupling constants would be observable, providing valuable structural information. rsc.org
Dynamic NMR Studies of Conformational Dynamics
Variable temperature (VT) NMR studies could be employed to investigate the conformational dynamics of "this compound." Specifically, the rotational barrier around the C-S bond of the methylthio group and the C-C bond of the aldehyde group could be studied. At lower temperatures, distinct signals for different conformers might be observed, allowing for the determination of the energy barriers between them.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula (C₈H₆F₂OS). The high resolution distinguishes the target compound from other molecules with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For "this compound," the expected fragmentation pathways would include:
Loss of a hydrogen radical (M-1) from the aldehyde group, which is a common fragmentation for benzaldehydes. miamioh.edu
Loss of the formyl radical (M-29, •CHO) to give a difluoro(methylthio)phenyl cation. miamioh.edu
Cleavage of the methyl group (M-15, •CH₃) from the thioether moiety.
Loss of carbon monoxide (M-28) from the M-1 fragment.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 188 | [C₈H₆F₂OS]⁺• | Molecular Ion (M⁺•) |
| 187 | [C₈H₅F₂OS]⁺ | Loss of •H |
| 173 | [C₇H₃F₂OS]⁺ | Loss of •CH₃ |
| 159 | [C₇H₅F₂S]⁺ | Loss of •CHO |
| 159 | [C₇H₅F₂OS]⁺ | Loss of CO from [M-H]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands for:
The carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1685-1715 cm⁻¹.
The C-H stretch of the aldehyde, usually appearing as a pair of bands around 2820 and 2720 cm⁻¹.
The aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
The C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ range.
The C-S stretching vibration, which is generally weaker and appears in the 600-800 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations and the C-S bond are often more prominent in the Raman spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aldehyde C-H Stretch | ~2820, ~2720 | Medium |
| Carbonyl C=O Stretch | ~1700 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |
| C-F Stretch | 1000-1400 | Strong |
| C-S Stretch | 600-800 | Weak to Medium |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed to investigate the electronic properties of 2,3-Difluoro-6-(methylthio)benzaldehyde. These calculations could determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the molecular orbitals would reveal the distribution of electron density, identifying regions susceptible to electrophilic or nucleophilic attack. For instance, the carbonyl group and the sulfur atom would be key sites of interest for their roles in potential reactions.
Conformational Analysis and Potential Energy Surface Mapping
A computational conformational analysis would be performed to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the bonds connected to the aldehyde and methylthio groups, a potential energy surface (PES) can be mapped. This map reveals the various low-energy conformers and the energy barriers that separate them. Such an analysis for this compound would likely focus on the orientation of the aldehyde group relative to the adjacent fluorine atom and the orientation of the methylthio group, considering potential intramolecular interactions (e.g., through-space orbital interactions) that could influence the preferred geometry.
Elucidation of Reaction Mechanisms and Transition State Structures through Computational Modeling
Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its behavior in common organic reactions, such as nucleophilic addition to the aldehyde. By calculating the energies of reactants, intermediates, products, and, crucially, the transition state structures, a complete energy profile for a proposed reaction mechanism can be constructed. This would allow for the determination of activation energies, providing theoretical predictions of reaction rates and selectivity, which are influenced by the electronic and steric effects of the fluoro and methylthio substituents.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic properties. For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, once scaled, could be compared with experimental NMR data to validate the computed structure and electronic environment. Similarly, vibrational frequencies from theoretical calculations can be correlated with experimental Infrared (IR) spectra to aid in the assignment of characteristic absorption bands, such as the C=O stretch of the aldehyde and vibrations associated with the C-F and C-S bonds.
Molecular Dynamics Simulations to Explore Reactivity and Interactions
Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. An MD simulation would model the atomic motions based on a force field, providing insights into intermolecular forces, solvation effects, and how the molecule might bind to a receptor or active site. This would be particularly relevant if investigating the compound for potential applications in materials science or medicinal chemistry, revealing how its specific substitution pattern governs its interactions with its environment.
Emerging Research Directions and Future Perspectives for 2,3 Difluoro 6 Methylthio Benzaldehyde Research
Development of Catalytic and Stereoselective Synthetic Methodologies
The efficient synthesis of 2,3-Difluoro-6-(methylthio)benzaldehyde is a cornerstone for its broader application. Current research is geared towards the development of catalytic and stereoselective methods that offer high yields, purity, and atom economy. While specific catalytic routes for this exact molecule are still under extensive exploration, methodologies applied to structurally similar compounds, such as 2,3-difluoro-6-methoxybenzaldehyde (B67421), provide a foundational blueprint.
One prominent synthetic strategy involves the directed ortho-metalation of a substituted fluorobenzene (B45895) precursor, followed by formylation. For instance, the synthesis of the related 2,3-difluoro-6-methoxybenzaldehyde is achieved with a high yield through the lithiation of 3,4-difluoroanisole, followed by quenching with N,N-dimethylformamide. chemicalbook.com A similar approach could be adapted for this compound, starting from the corresponding 3,4-difluorothioanisole.
Future advancements are anticipated in the use of transition-metal catalysis, such as palladium or copper-catalyzed cross-coupling reactions, to introduce the methylthio group at a late stage of the synthesis. This would offer greater flexibility and functional group tolerance. Furthermore, the development of stereoselective reductions of the aldehyde group to form chiral alcohols is a key area of interest, potentially employing enzymes or chiral catalysts to achieve high enantioselectivity.
Table 1: Comparison of Synthetic Parameters for Related Benzaldehydes
| Compound | Precursor | Reagents | Yield | Reference |
|---|
Exploration of Undiscovered Reactivity Patterns and Unique Transformations
The unique combination of functional groups in this compound paves the way for exploring novel reactivity patterns. The interplay between the electron-withdrawing fluorine atoms, the electron-donating methylthio group, and the reactive aldehyde function can lead to unique chemical transformations.
The aldehyde group is a versatile handle for a plethora of reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid, 2,3-difluoro-6-(methylthio)benzoic acid, can be achieved using various oxidizing agents. A method for the analogous 2,3-difluoro-6-methoxybenzoic acid employs hydrogen peroxide and potassium hydroxide. google.com
Reductive Amination: Formation of various substituted benzylamines, which are valuable building blocks.
Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to generate secondary alcohols.
Wittig and Horner-Wadsworth-Emmons Reactions: To synthesize substituted styrenes.
The methylthio group offers further reaction possibilities. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which significantly alters the electronic properties of the aromatic ring. Moreover, the methylthio group can potentially be a site for C-S bond activation and subsequent functionalization using transition metal catalysis.
Advanced Computational Modeling for De Novo Design of Derivatives
Computational chemistry is poised to play a pivotal role in accelerating research related to this compound. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, reactivity, and spectroscopic properties. Such studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.
De novo design algorithms, coupled with computational screening, can be utilized to generate virtual libraries of derivatives with desired properties. By modeling parameters such as binding affinity to biological targets or electronic properties for materials science applications, researchers can prioritize the synthesis of the most promising candidates. For instance, calculated properties like the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) can provide early insights into the potential of a derivative for specific applications.
Table 2: Calculated Properties of Related Fluoro-(methylthio)benzaldehydes
| Compound | TPSA | LogP | H-Bond Acceptors | H-Bond Donors | Reference |
|---|---|---|---|---|---|
| 2,3,4,5-Tetrafluoro-6-(methylthio)benzaldehyde | 17.07 | 2.7774 | 2 | 0 | chemscene.com |
| 2-Bromo-3,6-difluorobenzaldehyde | 17.07 | 2.5398 | 1 | 0 | chemscene.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for this transition.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net The use of packed-bed reactors with immobilized catalysts or reagents can simplify purification processes. For example, the synthesis of various benzofurans and benzothiophenes has been successfully demonstrated under flow conditions. researchgate.net Similarly, the synthesis of drug molecules like Rufinamide and Fluconazole has been achieved using multi-step continuous flow processes. nih.govrsc.orgresearchgate.net These examples highlight the potential for developing a continuous manufacturing process for this compound and its downstream products.
Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying the reagents and reaction conditions. researchgate.net This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.
Potential for Derivatization in Specialized Chemical Applications
The strategic placement of functional groups on the this compound scaffold makes it an attractive starting material for the synthesis of a diverse range of specialized chemicals. The aldehyde can be transformed into a wide array of other functional groups, including but not limited to, amines, alcohols, nitriles, and carboxylic acids.
The methylthio group can be modified, for instance, through oxidation to the corresponding sulfone, which is a common moiety in various bioactive molecules. Furthermore, the aromatic ring can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.
The derivatives of this compound hold potential in several areas:
Agrochemicals: The presence of fluorine and a sulfur-containing group are common features in modern pesticides and herbicides.
Materials Science: Fluorinated aromatic compounds are of interest for the development of liquid crystals, polymers, and other advanced materials with unique electronic and physical properties.
Medicinal Chemistry: As a versatile building block, it can be used to synthesize more complex molecules for evaluation as potential therapeutic agents. The difluoro substitution pattern is a known motif in many pharmaceuticals.
The continued exploration of this compound's synthetic accessibility, reactivity, and derivatization potential will undoubtedly lead to new discoveries and applications across the chemical sciences.
Q & A
Q. What are the optimal synthetic routes for 2,3-Difluoro-6-(methylthio)benzaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and methylthio-group introduction. For example, chlorination followed by nucleophilic substitution with methylthiolate can yield derivatives with methylthio groups . Key factors include:
- Temperature : Elevated temperatures (e.g., 120°C) in polar aprotic solvents like DMF improve reaction efficiency .
- Protecting groups : tert-Butyldimethylsilyl (TBDMS) groups can stabilize intermediates during multi-step syntheses .
- Catalysts : Sodium metabisulfite may enhance aldehyde reactivity in condensation reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR distinguishes fluorine substituents, while NMR identifies aldehyde protons (δ ~10 ppm) and methylthio groups (δ ~2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHFOS: theoretical 206.01 g/mol) and fragmentation patterns .
- IR : A strong carbonyl stretch (~1700 cm) confirms the aldehyde functionality .
Q. How does the methylthio group influence the compound's reactivity in nucleophilic additions?
The methylthio (-SCH) group is electron-donating, which activates the aromatic ring toward electrophilic substitution but may deactivate the aldehyde toward nucleophilic attack. Reactivity can be tuned by adjusting solvent polarity or using Lewis acids to stabilize transition states .
Advanced Research Questions
Q. How can computational methods like DFT guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions. For example:
Q. What strategies resolve contradictions in reported biological activity data for methylthio-containing benzaldehydes?
Discrepancies may arise from impurities or assay conditions. Mitigation strategies include:
- Purification : Column chromatography or recrystallization to achieve >95% purity (verified by HPLC) .
- Standardized assays : Replicate bioactivity tests (e.g., antimicrobial) under controlled oxygen levels due to air sensitivity .
- Comparative studies : Benchmark against structurally similar compounds like 4-hydroxy-3-(methylthio)benzaldehyde, which exhibits pollinator-attracting properties in biosynthetic studies .
Q. How can the air sensitivity of this compound be managed during storage and reactions?
- Storage : Use airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation of the aldehyde group .
- Reaction setup : Conduct reactions in Schlenk flasks or gloveboxes to exclude moisture and oxygen .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?
- Chirality introduction : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during aldehyde functionalization .
- Analysis : Chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess .
Methodological Comparisons
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
